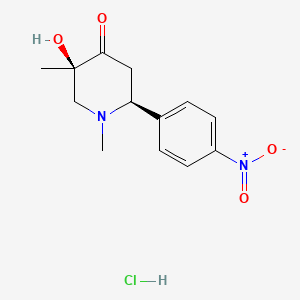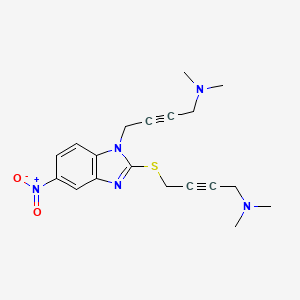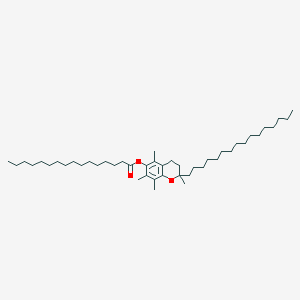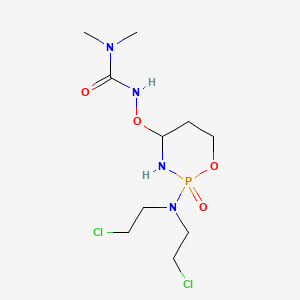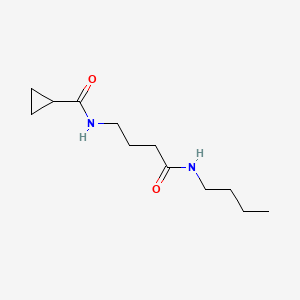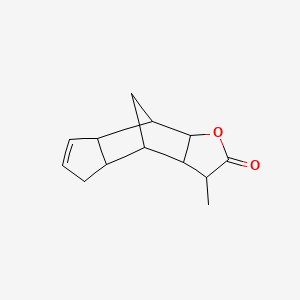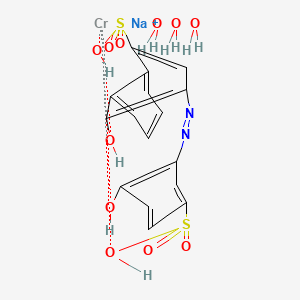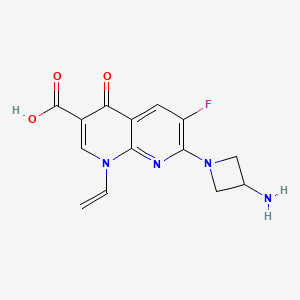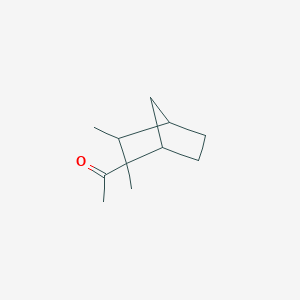
Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(2,3-dimethylbicyclo(221)hept-2-yl)- is a chemical compound with the molecular formula C11H16O It is known for its unique bicyclic structure, which includes a heptane ring with two methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- typically involves the reaction of appropriate bicyclic precursors with ethanone derivatives. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl groups and the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)-
- Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)-
Uniqueness
Ethanone, 1-(2,3-dimethylbicyclo(2.2.1)hept-2-yl)- is unique due to its specific arrangement of methyl groups and the bicyclic structure. This configuration imparts distinct chemical properties, making it valuable for various applications that require precise molecular interactions.
Propiedades
Número CAS |
854737-10-3 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(2,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanone |
InChI |
InChI=1S/C11H18O/c1-7-9-4-5-10(6-9)11(7,3)8(2)12/h7,9-10H,4-6H2,1-3H3 |
Clave InChI |
CDNZIAMEVQBAJD-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(C2)C1(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


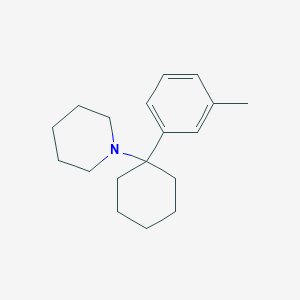
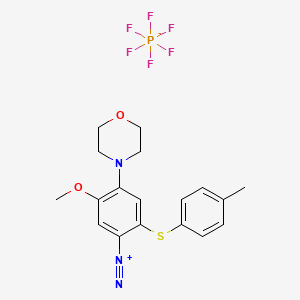
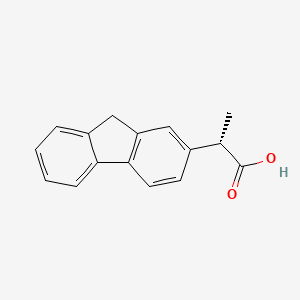
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)
